ethyl N-[methyl(oxo)[4-(trifluoromethyl)pyrrolidin-3-yl]-lambda6-sulfanylidene]carbamate
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Overview
Description
Ethyl N-[methyl(oxo)[4-(trifluoromethyl)pyrrolidin-3-yl]-lambda6-sulfanylidene]carbamate is a complex organic compound with a molecular weight of 288.29 g/mol . It is characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a sulfinyl carbamate moiety.
Preparation Methods
The synthesis of ethyl N-[methyl(oxo)[4-(trifluoromethyl)pyrrolidin-3-yl]-lambda6-sulfanylidene]carbamate involves multiple steps. One common synthetic route includes the following steps :
Formation of the Pyrrolidine Ring: The pyrrolidine ring is typically synthesized through cyclization reactions involving appropriate precursors such as 2-cyanoacetamide derivatives and chloroacetonitrile in the presence of triethylamine (TEA) under reflux conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Formation of the Sulfinyl Carbamate Moiety: This step involves the reaction of the pyrrolidine derivative with ethyl chloroformate and a sulfinylating agent under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently .
Chemical Reactions Analysis
Ethyl N-[methyl(oxo)[4-(trifluoromethyl)pyrrolidin-3-yl]-lambda6-sulfanylidene]carbamate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity .
Scientific Research Applications
Ethyl N-[methyl(oxo)[4-(trifluoromethyl)pyrrolidin-3-yl]-lambda6-sulfanylidene]carbamate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its chemical properties allow it to be used in the synthesis of advanced materials, such as polymers with specific functionalities.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of ethyl N-[methyl(oxo)[4-(trifluoromethyl)pyrrolidin-3-yl]-lambda6-sulfanylidene]carbamate involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their activity or modulating their function . The trifluoromethyl group enhances its binding affinity and selectivity, while the sulfinyl carbamate moiety contributes to its stability and reactivity .
Comparison with Similar Compounds
Ethyl N-[methyl(oxo)[4-(trifluoromethyl)pyrrolidin-3-yl]-lambda6-sulfanylidene]carbamate can be compared with similar compounds such as:
Ethyl (methyl(4-(trifluoromethyl)pyrrolidin-3-ylidene)sulfinyl)carbamate: Similar structure but different functional groups.
N-ethyl-N-methyl benzenesulfonamides: Different core structure but similar functional groups.
The uniqueness of this compound lies in its combination of the pyrrolidine ring, trifluoromethyl group, and sulfinyl carbamate moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl N-[methyl-oxo-[4-(trifluoromethyl)pyrrolidin-3-yl]-λ6-sulfanylidene]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O3S/c1-3-17-8(15)14-18(2,16)7-5-13-4-6(7)9(10,11)12/h6-7,13H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZGBTGSXBUSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=S(=O)(C)C1CNCC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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